molecular formula C25H36O7 B14476780 Butyl prop-2-enoate;2-hydroxypropyl prop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 66330-14-1

Butyl prop-2-enoate;2-hydroxypropyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B14476780
CAS No.: 66330-14-1
M. Wt: 448.5 g/mol
InChI Key: YNBLVHSQKJFQHI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials requiring durability and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate involves the polymerization of its monomeric components. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this polymer involves bulk, solution, or emulsion polymerization techniques. Emulsion polymerization is often preferred due to its ability to produce high molecular weight polymers with low viscosity, making it easier to handle and process .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and ketones, while substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The presence of different functional groups in the polymer chain enables it to interact with a wide range of molecules, making it versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

    Polymethyl methacrylate (PMMA): Known for its optical clarity and used in applications such as lenses and displays.

    Polybutyl acrylate: Used in adhesives and coatings due to its flexibility and tackiness.

    Polystyrene: Commonly used in packaging and insulation materials.

Uniqueness

2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate stands out due to its combination of properties from its monomeric components. This polymer offers a balance of flexibility, adhesion, and chemical resistance, making it suitable for a wide range of applications .

Properties

CAS No.

66330-14-1

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxypropyl prop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C6H10O3.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-6(8)9-4-5(2)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;3,5,7H,1,4H2,2H3;1H2,2H3,(H,5,6)

InChI Key

YNBLVHSQKJFQHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(COC(=O)C=C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Origin of Product

United States

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